2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-fluorophenyl)acetamide
CAS No.:
Cat. No.: VC10962503
Molecular Formula: C20H18FN3O2
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18FN3O2 |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C20H18FN3O2/c1-13-7-8-15(11-14(13)2)17-9-10-20(26)24(23-17)12-19(25)22-18-6-4-3-5-16(18)21/h3-11H,12H2,1-2H3,(H,22,25) |
| Standard InChI Key | NHOOOWAEUGZAPR-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3F)C |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3F)C |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound features a pyridazinone ring—a six-membered heterocycle with two adjacent nitrogen atoms—substituted at the 3-position with a 3,4-dimethylphenyl group. The 1-position of the pyridazinone is linked via an acetamide bridge to a 2-fluorophenyl group. This configuration introduces both hydrophobic (methyl, fluorophenyl) and polar (amide, ketone) functionalities, influencing its solubility and interaction with biological targets .
Molecular Properties
While experimental data for this exact compound are unavailable, analogs provide benchmarks. For example, N-(3-cyanophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (C20H16N4O2) exhibits a molecular weight of 344.37 g/mol and logP of 3.2972, suggesting moderate lipophilicity . Substituting the 4-methylphenyl with 3,4-dimethylphenyl likely increases molecular weight by ~14 g/mol (C21H20FN3O2; estimated MW: 365.4 g/mol) and logP by ~0.5 units due to added methyl groups. The fluorine atom may enhance metabolic stability and membrane permeability compared to non-halogenated analogs.
Table 1: Estimated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H20FN3O2 |
| Molecular Weight | 365.4 g/mol |
| logP (Predicted) | 3.8 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 (amide NH) |
| Polar Surface Area | ~70 Ų |
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis likely follows multi-step protocols common to pyridazinone-acetamides. A plausible route involves:
-
Pyridazinone Core Formation: Cyclocondensation of a 1,4-diketone with hydrazine yields the pyridazinone ring.
-
Substitution at Position 3: Electrophilic aromatic substitution introduces the 3,4-dimethylphenyl group.
-
Acetamide Linker Installation: Alkylation of the pyridazinone nitrogen with chloroacetamide derivatives, followed by coupling with 2-fluoroaniline via amide bond formation .
Key challenges include regioselectivity in pyridazinone substitution and minimizing racemization during amide coupling. Purification typically employs column chromatography and recrystallization, with structural confirmation via NMR and high-resolution mass spectrometry.
Analytical Characterization
Hypothetical spectral data can be inferred from analogs:
-
1H NMR: Peaks for aromatic protons (δ 6.8–7.6 ppm), methyl groups (δ 2.2–2.5 ppm), and amide NH (δ 10.1 ppm).
-
13C NMR: Carbonyl signals (δ 165–170 ppm for pyridazinone C=O; δ 168 ppm for acetamide C=O).
-
IR: Stretches at ~1670 cm⁻¹ (C=O), ~3300 cm⁻¹ (N-H), and ~1250 cm⁻¹ (C-F).
Biological Activity and Mechanism
Hypothesized Targets
Pyridazinone-acetamides frequently exhibit activity against enzymes involved in inflammation and proliferation. Potential targets include:
-
Cyclooxygenase-2 (COX-2): Fluorophenyl groups enhance binding to COX-2’s hydrophobic pocket.
-
Phosphodiesterase-4 (PDE4): Pyridazinone analogs inhibit PDE4, elevating cAMP levels and suppressing cytokines .
-
Kinases (e.g., JAK2): Acetamide derivatives interfere with ATP-binding sites, modulating signal transduction.
In Silico Predictions
Docking studies using analogs suggest the 3,4-dimethylphenyl group occupies hydrophobic subpockets, while the fluorophenyl moiety engages in halogen bonding with catalytic residues. The acetamide linker likely stabilizes interactions via hydrogen bonding.
Comparison with Structural Analogs
Table 2: Activity Comparison of Pyridazinone-Acetamides
The target compound’s 3,4-dimethyl group may enhance lipophilicity and target affinity compared to methoxy or cyano derivatives, though potentially at the cost of solubility.
Future Research Directions
Optimization Strategies
-
Solubility Enhancement: Introducing ionizable groups (e.g., piperazine) or formulating as nanoparticles.
-
Selectivity Profiling: Screening against kinase panels to identify off-target effects.
-
In Vivo Studies: Pharmacokinetic analysis in rodent models to assess bioavailability and metabolite formation.
Clinical Translation Challenges
-
Toxicity: Fluorinated compounds risk accumulation in bone tissue; chronic toxicity studies are essential.
-
Synthetic Scalability: Developing cost-effective routes for gram-scale production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume